erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound with a complex structure. It is a derivative of pentitol, a type of sugar alcohol, and contains an amino group and an anhydro bridge. This compound is known for its stability at room temperature and is typically found as a white or off-white solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves multiple steps, starting from a suitable pentitol precursor
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with specific molecular targets. The amino group and anhydro bridge play crucial roles in its reactivity and interactions. The compound may act on various pathways, depending on its application, such as inhibiting enzymes or interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-erythro-Pentitol, 1,4-anhydro-3-O- [bis (4-methoxyphenyl)phenylmethyl]-2-deoxy-5-O- [ (1,1-dimethylethyl)dimethylsilyl]: A similar compound with different protective groups and functional modifications.
D-erythro-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-: Another derivative with variations in the amino group and anhydro bridge positions.
Uniqueness
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to its specific structural features, such as the position of the amino group and the anhydro bridge.
Eigenschaften
CAS-Nummer |
149420-97-3 |
---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.149 |
IUPAC-Name |
(2S,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
OBFFLNVYKSXULV-CRCLSJGQSA-N |
SMILES |
CC1C(CCO1)N |
Synonyme |
erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.